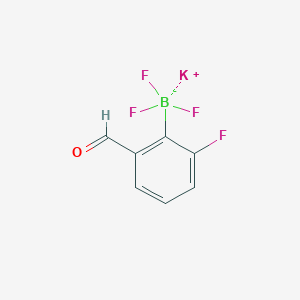

Potassium trifluoro(2-fluoro-6-formylphenyl)borate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium trifluoro(2-fluoro-6-formylphenyl)borate is an organoboron compound with the molecular formula C7H4BF4KO. It is a crystalline solid that is stable under normal conditions and has a molecular weight of 230.01 g/mol . This compound is part of the organotrifluoroborates family, which are known for their stability and reactivity in various chemical transformations .

準備方法

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-fluoro-6-formylphenyl)borate can be synthesized through the reaction of 2-fluoro-6-formylphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium carbonate in an aqueous medium, followed by crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

化学反応の分析

Types of Reactions

Potassium trifluoro(2-fluoro-6-formylphenyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydroxide.

Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.

Solvents: Aqueous or organic solvents such as ethanol or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .

科学的研究の応用

Potassium trifluoro(2-fluoro-6-formylphenyl)borate has several applications in scientific research:

作用機序

The mechanism of action of potassium trifluoro(2-fluoro-6-formylphenyl)borate in chemical reactions involves the activation of the borate group, which facilitates the transfer of the phenyl group to a palladium catalyst in cross-coupling reactions.

類似化合物との比較

Similar Compounds

- Potassium trifluoro(2-formylphenyl)borate

- Potassium trifluoro(N-methylheteroaryl)borates

- Potassium (3-fluoro-2-formylphenyl)trifluoroborate

Uniqueness

Potassium trifluoro(2-fluoro-6-formylphenyl)borate is unique due to the presence of both a formyl and a fluoro group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules with specific functional groups .

生物活性

Potassium trifluoro(2-fluoro-6-formylphenyl)borate is a compound of significant interest in both organic chemistry and biological applications. Its unique trifluoroborate moiety, combined with a fluorinated aromatic structure, positions it as a versatile reagent in various synthetic pathways, particularly in the development of biologically active molecules. This article delves into its biological activity, mechanisms of action, and potential applications supported by relevant data and case studies.

Chemical Formula : C10H8BF3O

Molecular Weight : 233.98 g/mol

IUPAC Name : this compound

Appearance : White to yellow solid

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals. The compound acts as a boron source, facilitating the reaction by forming stable intermediates that can be further modified into biologically relevant structures .

Biochemical Pathways

The compound is believed to influence several biochemical pathways by interacting with enzymes and proteins. It can act as an enzyme inhibitor or activator depending on the context of the reaction, thereby modulating cellular processes such as:

- Cell Signaling : Alters intracellular signaling cascades through interactions with specific receptors.

- Gene Expression : Modulates transcription factors that influence gene expression patterns.

- Metabolic Fluxes : Impacts overall cellular metabolism by interacting with metabolic enzymes .

Dosage Effects and Toxicity

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxicity observed; intended biochemical effects are achieved.

- High Doses : Potential adverse effects such as toxicity and disruption of physiological processes have been noted. Studies suggest a threshold effect where higher concentrations lead to diminished efficacy and increased toxicity .

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated that this compound was successfully utilized in synthesizing novel anticancer compounds. The incorporation of this boron-containing moiety enhanced the stability and bioavailability of the resulting drug candidates.

- Antibacterial Activity : In another investigation, derivatives synthesized using this compound exhibited significant antibacterial properties against Gram-positive bacteria, suggesting its potential role in developing new antimicrobial agents .

Applications in Research and Industry

The versatility of this compound extends to various fields:

- Medicinal Chemistry : Used to develop drugs with improved pharmacokinetic properties due to its ability to stabilize drug candidates.

- Agrochemicals : Its incorporation into herbicides and pesticides enhances efficacy against a broad spectrum of pests .

- Material Science : Investigated for use in fluorinated polymers that exhibit enhanced electronic properties, making them suitable for applications in photovoltaic materials .

特性

IUPAC Name |

potassium;trifluoro-(2-fluoro-6-formylphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4O.K/c9-6-3-1-2-5(4-13)7(6)8(10,11)12;/h1-4H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMXPCRSVOVVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC=C1F)C=O)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。